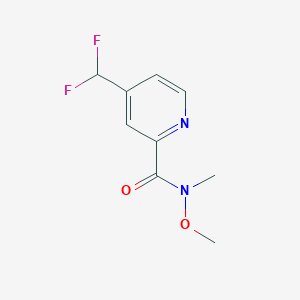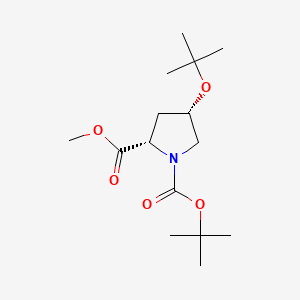
O1-tert-butyl O2-methyl (2S,4S)-4-tert-butoxypyrrolidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O1-tert-butyl O2-methyl (2S,4S)-4-tert-butoxypyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C12H22N2O4. It is primarily used in scientific research and is known for its unique structural properties. This compound is often utilized in the synthesis of various biochemical reagents and has applications in multiple fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O1-tert-butyl O2-methyl (2S,4S)-4-tert-butoxypyrrolidine-1,2-dicarboxylate typically involves the reaction of tert-butyl and methyl groups with a pyrrolidine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
O1-tert-butyl O2-methyl (2S,4S)-4-tert-butoxypyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
O1-tert-butyl O2-methyl (2S,4S)-4-tert-butoxypyrrolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O1-tert-butyl O2-methyl (2S,4S)-4-tert-butoxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are often studied to understand its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- O1-tert-butyl O2-methyl (2S,4S)-4-aminopiperidine-1,2-dicarboxylate
- O1-tert-butyl O2-methyl (2S,4S)-4-methylsulfanylpyrrolidine-1,2-dicarboxylate
Uniqueness
O1-tert-butyl O2-methyl (2S,4S)-4-tert-butoxypyrrolidine-1,2-dicarboxylate is unique due to its specific tert-butyl and methyl substitutions on the pyrrolidine ring. These substitutions confer distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C15H27NO5 |
|---|---|
Molecular Weight |
301.38 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C15H27NO5/c1-14(2,3)20-10-8-11(12(17)19-7)16(9-10)13(18)21-15(4,5)6/h10-11H,8-9H2,1-7H3/t10-,11-/m0/s1 |
InChI Key |
GUXOXQWXGHZOSN-QWRGUYRKSA-N |
Isomeric SMILES |
CC(C)(C)O[C@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B13915032.png)
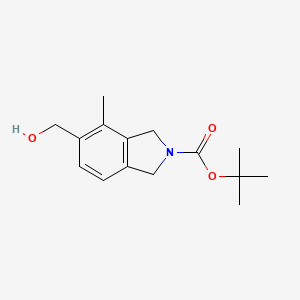
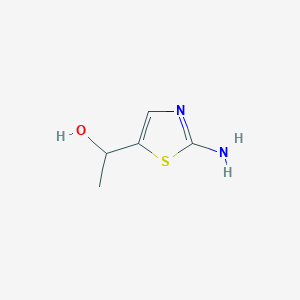
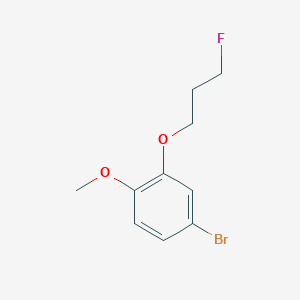
![Tetrasodium;2-[[2-[bis(carboxylatomethyl)amino]-2-(4,5-dimethoxy-2-nitrophenyl)ethyl]-(carboxylatomethyl)amino]acetate](/img/structure/B13915061.png)
![5-Phenyltetrazolo[1,5-A]pyrimidin-7-Ol](/img/structure/B13915065.png)
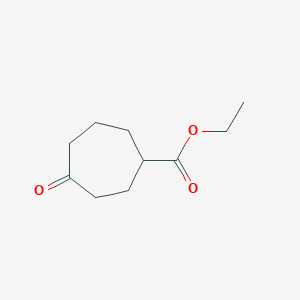

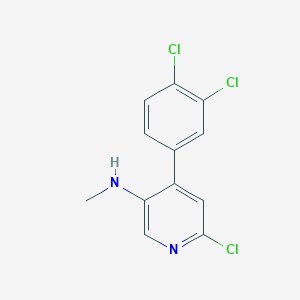

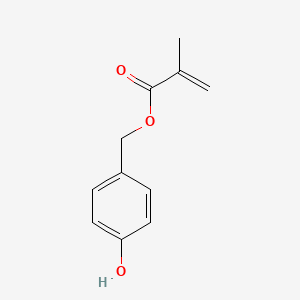
![Ethyl 3-bromo-8-hydroxyimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B13915114.png)
